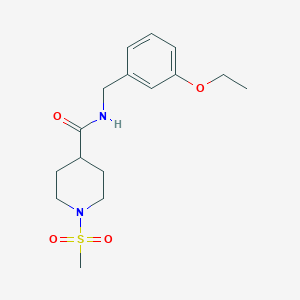![molecular formula C13H12BrN3O3 B14951022 ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate](/img/structure/B14951022.png)
ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE is a complex organic compound that features a brominated aniline group attached to an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both an imidazole ring and a brominated aniline group makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the imidazole ring, followed by the introduction of the brominated aniline group. The final step involves esterification to introduce the ethyl carboxylate group.
Imidazole Ring Formation: The imidazole ring can be synthesized using a one-pot method involving the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions.
Brominated Aniline Introduction: The brominated aniline group can be introduced via a nucleophilic substitution reaction using 4-bromoaniline and a suitable carbonyl compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the aniline group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways . The brominated aniline group can interact with proteins and enzymes, altering their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 4-[(4-CHLOROANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE
- ETHYL 4-[(4-FLUOROANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE
- ETHYL 4-[(4-METHOXYANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE
Uniqueness
ETHYL 4-[(4-BROMOANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and methoxy analogs .
Propiedades
Fórmula molecular |
C13H12BrN3O3 |
|---|---|
Peso molecular |
338.16 g/mol |
Nombre IUPAC |
ethyl 4-[(4-bromophenyl)carbamoyl]-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C13H12BrN3O3/c1-2-20-13(19)11-10(15-7-16-11)12(18)17-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,15,16)(H,17,18) |
Clave InChI |
CQLCBLHFCIJLJS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


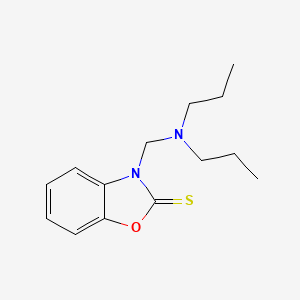
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B14950960.png)
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N'-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B14950968.png)
![6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline](/img/structure/B14950974.png)
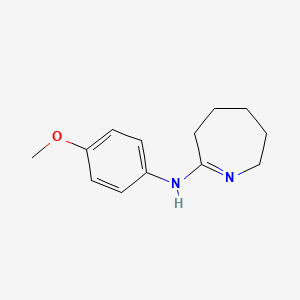
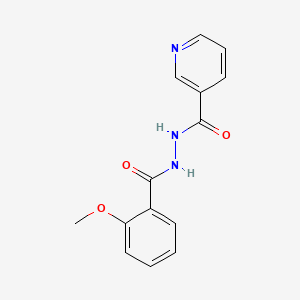
![N-[4-(3-methylpiperidin-1-yl)benzyl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B14950988.png)
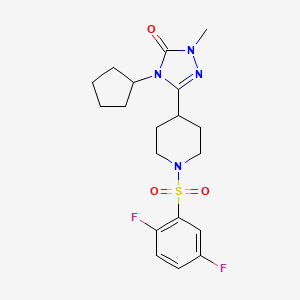
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14950996.png)
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}furan-2-carboxamide](/img/structure/B14951004.png)

![N-Phenyl-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B14951024.png)
![[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate](/img/structure/B14951036.png)
